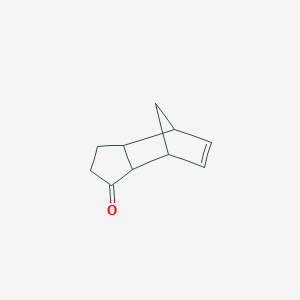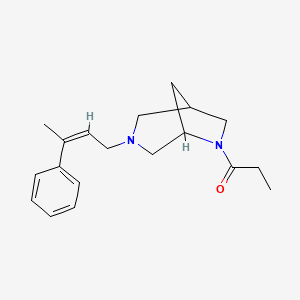
3-(3-Methyl-3-phenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-DIAZABICYCLO(321)OCTANE, 3-(3-PHENYL-3-BUTENYL)-8-PROPIONYL is a complex organic compound that belongs to the class of bicyclic amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-DIAZABICYCLO(3.2.1)OCTANE, 3-(3-PHENYL-3-BUTENYL)-8-PROPIONYL typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including cyclization, alkylation, and acylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used for purification and quality control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,8-DIAZABICYCLO(32
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,8-DIAZABICYCLO(3.2.1)OCTANE derivatives with different substituents.
- Other bicyclic amines with similar structural features.
Uniqueness
The uniqueness of 3,8-DIAZABICYCLO(321)OCTANE, 3-(3-PHENYL-3-BUTENYL)-8-PROPIONYL lies in its specific substituents and the resulting chemical and biological properties
特性
CAS番号 |
448-32-8 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-[3-[(Z)-3-phenylbut-2-enyl]-3,6-diazabicyclo[3.2.1]octan-6-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-13-16-11-18(21)14-20(12-16)10-9-15(2)17-7-5-4-6-8-17/h4-9,16,18H,3,10-14H2,1-2H3/b15-9- |
InChIキー |
ZHLXSLIAVTZVCV-DHDCSXOGSA-N |
異性体SMILES |
CCC(=O)N1CC2CC1CN(C2)C/C=C(/C)\C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N1CC2CC1CN(C2)CC=C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
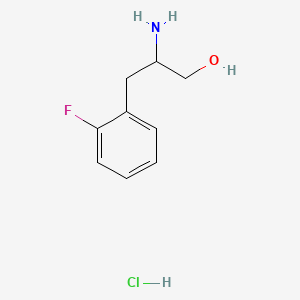
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

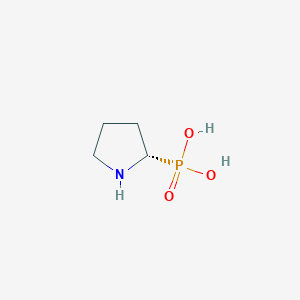
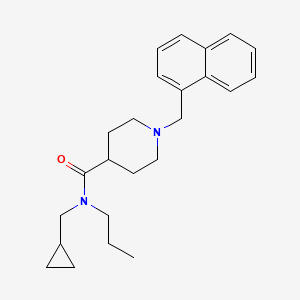
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)

